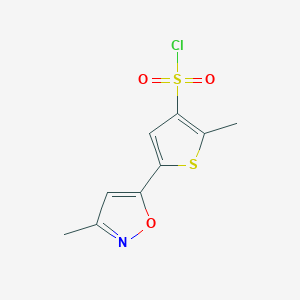
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride
Vue d'ensemble
Description
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO3S2 and its molecular weight is 277.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride, with the CAS number 1283341-02-5, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
The compound features a thiophene ring substituted with a sulfonyl chloride and an isoxazole moiety. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Molecular Weight | 284.76 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiophene and isoxazole can effectively inhibit the growth of various pathogenic bacteria and fungi.
Case Study: Antimicrobial Screening
In a study evaluating several thiazolopyridine derivatives, one compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 μM. This suggests that related compounds may share similar antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The MTT assay was employed to evaluate the effects of various derivatives on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying levels of cytotoxicity, with HaCat cells being more sensitive than BALB/c 3T3 cells .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and target proteins. For instance, docking simulations revealed that certain derivatives form stable interactions with bacterial targets like MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and replication, respectively. The binding energies were comparable to those of established antibiotics such as ciprofloxacin .
Summary of Findings
The biological activity of this compound appears promising based on preliminary research:
- Antimicrobial Activity : Effective against Gram-negative bacteria with low MIC values.
- Cytotoxicity : Varies across different cell lines, necessitating further investigation into safety.
- Molecular Interactions : Favorable binding profiles suggest potential as an antibacterial agent.
Table 2: Summary of Biological Activity
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC = 0.21 μM against E. coli |
| Cytotoxicity | Varies; more toxic to HaCat cells |
| Binding Affinity | Comparable to ciprofloxacin |
Propriétés
IUPAC Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMYNUROVBYJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(S2)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















